molecular formula C9H5BrN2O2 B065665 4-Bromo-1-nitroisoquinoline CAS No. 182184-81-2

4-Bromo-1-nitroisoquinoline

Cat. No.: B065665
CAS No.: 182184-81-2
M. Wt: 253.05 g/mol
InChI Key: MEQNRTAXJQOUSP-UHFFFAOYSA-N
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Description

4-Bromo-1-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2 It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and a nitro group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-nitroisoquinoline typically involves the bromination of isoquinoline followed by nitration. One common method includes the use of N-bromosuccinimide as the brominating agent and concentrated sulfuric acid as the solvent. The reaction is carried out at low temperatures to ensure selectivity and yield. After bromination, the nitro group is introduced using potassium nitrate under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted isoquinolines.

    Reduction: Formation of 4-bromo-1-aminoisoquinoline.

    Oxidation: Formation of oxidized derivatives like this compound N-oxide.

Scientific Research Applications

4-Bromo-1-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-nitroisoquinoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of different derivatives. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological studies .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitroisoquinoline: Lacks the bromine atom, affecting its substitution reactions.

    4-Chloro-1-nitroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

The combination of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromo-1-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-9(12(13)14)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQNRTAXJQOUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570787
Record name 4-Bromo-1-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182184-81-2
Record name 4-Bromo-1-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-nitro-isoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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